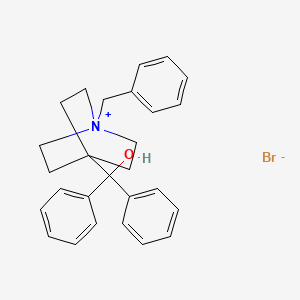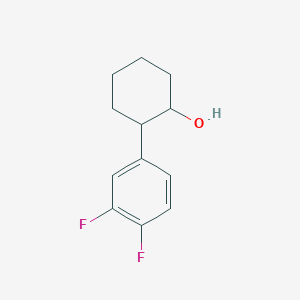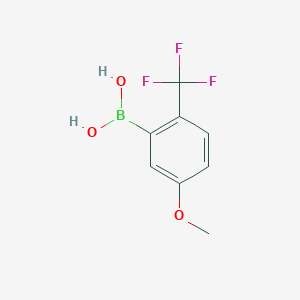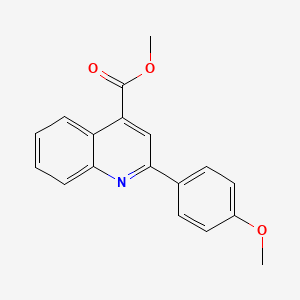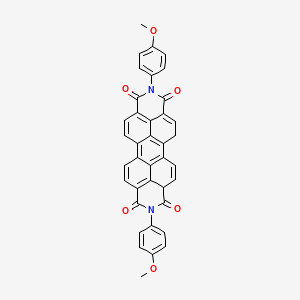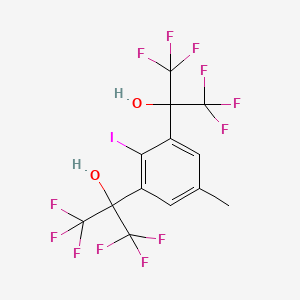
2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is a complex organic compound characterized by the presence of iodine, methyl, and hexafluoropropanol groups attached to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) typically involves multiple steps, starting with the iodination of a methyl-substituted phenylene compound. This is followed by the introduction of hexafluoropropanol groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, resulting in a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted phenylene compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) involves its interaction with specific molecular targets and pathways. The presence of iodine and hexafluoropropanol groups allows the compound to engage in unique chemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to various biological effects, making the compound of interest for therapeutic and diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(2-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol)
- 2,2’-(2-Fluoro-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol)
- 2,2’-(2-Hydroxy-1,3-phenylene)bis(hexafluoropropan-2-ol)
Uniqueness
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is unique due to the presence of both iodine and hexafluoropropanol groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
80360-43-6 |
|---|---|
Molekularformel |
C13H7F12IO2 |
Molekulargewicht |
550.08 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-iodo-5-methylphenyl]propan-2-ol |
InChI |
InChI=1S/C13H7F12IO2/c1-4-2-5(8(27,10(14,15)16)11(17,18)19)7(26)6(3-4)9(28,12(20,21)22)13(23,24)25/h2-3,27-28H,1H3 |
InChI-Schlüssel |
KHWTWCQKLDZSTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)


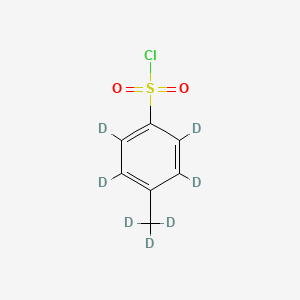
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)
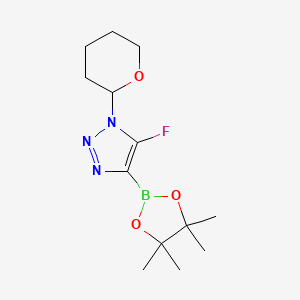

![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
